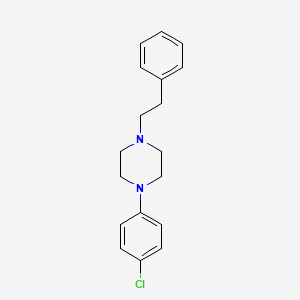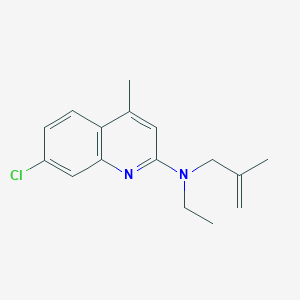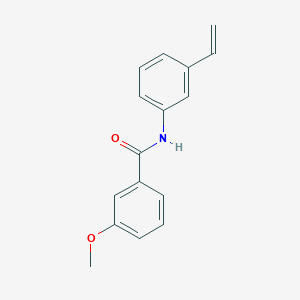
6-(4-chlorophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-chlorophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione, also known as CDDO, is a synthetic triterpenoid compound that has gained significant attention in recent years due to its potential therapeutic applications. CDDO is a potent anti-inflammatory and antioxidant agent that has shown promising results in preclinical studies for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 6-(4-chlorophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione is complex and involves several pathways. The compound has been shown to activate the Nrf2 pathway, which is responsible for regulating the antioxidant response in cells. 6-(4-chlorophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione also inhibits the NF-κB pathway, which is involved in the regulation of inflammation. Additionally, 6-(4-chlorophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione has been shown to induce apoptosis in cancer cells by activating the JNK pathway.
Biochemical and Physiological Effects:
6-(4-chlorophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione has been shown to have several biochemical and physiological effects in preclinical studies. The compound has been shown to reduce oxidative stress and inflammation, which are key factors in the development of various diseases. 6-(4-chlorophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 6-(4-chlorophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione has been shown to improve cognitive function in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
6-(4-chlorophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione has several advantages for lab experiments, including its potent anti-inflammatory and antioxidant properties, which make it a valuable tool for studying the role of oxidative stress and inflammation in disease development. The compound also has a well-defined mechanism of action, which allows for precise targeting of specific pathways. However, 6-(4-chlorophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has a short half-life, which can limit its efficacy in some applications.
Orientations Futures
There are several future directions for research on 6-(4-chlorophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione, including the development of more potent analogs with improved pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanism of action of 6-(4-chlorophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione and its potential applications in the treatment of various diseases. The compound also has potential applications in the field of regenerative medicine, where it could be used to promote tissue repair and regeneration. Overall, 6-(4-chlorophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione is a promising compound with significant potential for therapeutic applications in various diseases.
Méthodes De Synthèse
6-(4-chlorophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione can be synthesized through a multistep process starting from betulinic acid. The synthesis involves several chemical reactions, including oxidation, reduction, and cyclization, to produce the final product. The synthesis method has been optimized to improve the yield and purity of 6-(4-chlorophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione, making it a viable option for large-scale production.
Applications De Recherche Scientifique
6-(4-chlorophenyl)-5-ethyl-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to have potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
6-(4-chlorophenyl)-5-ethyl-3,3-dimethyloxane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClO3/c1-4-11-12(9-5-7-10(16)8-6-9)19-14(18)15(2,3)13(11)17/h5-8,11-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACBEVFAACTKOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(OC(=O)C(C1=O)(C)C)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B5223951.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide](/img/structure/B5223963.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5223969.png)

![4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoic acid](/img/structure/B5223977.png)
![2-({N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycyl}amino)benzoic acid](/img/structure/B5223983.png)
![N~2~-(4-isopropylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5223998.png)

![(5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine](/img/structure/B5224012.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{[(3S)-2-oxo-3-azepanyl]amino}nicotinamide](/img/structure/B5224014.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5224025.png)
![N-(4-isopropylphenyl)-1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinamine](/img/structure/B5224031.png)
![(3aS*,5S*,9aS*)-2-(3-chlorobenzyl)-5-[3-(methylthio)phenyl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5224038.png)